molecular formula C7H9NS B2778946 4,5,6,7-Tetrahydro-1,3-benzothiazole CAS No. 4433-49-2

4,5,6,7-Tetrahydro-1,3-benzothiazole

Cat. No. B2778946
CAS RN: 4433-49-2
M. Wt: 139.22
InChI Key: RMFVVPBBEDMZQI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole is a chemical compound that has been used in the synthesis of novel mono azo dyes. These dyes have been used as anti-corrosive agents and for the dissolution protection of mild steel from 1 M HCl solution .


Synthesis Analysis

The synthesis of azo dye ligand was achieved via a diazo-coupling reaction . The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .


Molecular Structure Analysis

The proton nuclear magnetic resonance (1H NMR) spectra of the azo ligand and its Zn (II) complex were recorded in DMSO-d6 at room temperature . The 4,5,6,7-tetrahydro-1,3-benzothiazole and CH3 protons of the ligand (HL) were exhibited at 2.70–1.78 ppm .


Chemical Reactions Analysis

The use of 4,5,6,7-tetrahydro-1,3-benzothiazole incorporated azo dyes as anti-corrosive agents and dissolution protection of mild steel from 1 M HCl solution has been studied . The inhibition efficiency of the azo dyes was determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-1,3-benzothiazole has a molecular weight of 139.22 . It is a liquid at room temperature .

Scientific Research Applications

Corrosion Inhibition

4,5,6,7-Tetrahydro-1,3-benzothiazole: and its derivatives have been investigated as anti-corrosive agents for mild steel in acidic environments. Researchers have incorporated these compounds into azo dyes, which effectively inhibit corrosion and protect the metal surface from dissolution in 1 M HCl solution. The inhibition efficiency of these azo dyes has been studied using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy .

Herbicide Development

Continuing the exploration of novel herbicides targeting protoporphyrinogen oxidase (PPO), researchers have designed and synthesized a series of N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-indole-1,3-diones. These compounds hold promise as PPO inhibitors, contributing to weed control in agriculture .

Antifungal and Antibacterial Activity

Substituted derivatives of 4,5,6,7-tetrahydrothieno-pyridines have been evaluated for their antifungal and antibacterial properties. These compounds were tested against various strains of fungi and bacteria, providing insights into their potential as antimicrobial agents .

Heterocyclic Synthesis

Researchers have explored methods for synthesizing the 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine system. This heterocycle has diverse applications, and recent studies have focused on efficient synthetic routes to access this scaffold .

Small Molecule Libraries

The compound 4,5,6,7-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine has been incorporated into small molecule libraries. These libraries serve as valuable resources for drug discovery and chemical biology research. Researchers have developed novel synthetic methods to access this scaffold, enhancing its potential applications .

Quantum Chemical Studies

Quantum chemical calculations have been employed to understand the structural and electronic effects of 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives. These studies provide insights into the inhibition efficiencies observed experimentally, shedding light on the molecular interactions that contribute to their anti-corrosion properties .

Mechanism of Action

Target of Action

4,5,6,7-Tetrahydro-1,3-benzothiazole is a versatile compound with various applications. It has been used as an anti-corrosive agent, particularly in the protection of mild steel from 1 M HCl solution . The primary targets of this compound are the corrosion-prone surfaces of metals, where it acts as an effective inhibitor .

Mode of Action

The compound interacts with its targets by forming a protective layer on the metal surface, preventing corrosion. This is achieved through the incorporation of azo dyes, which are known for their anti-corrosive properties . The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .

Biochemical Pathways

This interaction alters the surface properties of the metal, making it more resistant to corrosion .

Pharmacokinetics

It is known that the compound is stable under normal conditions .

Result of Action

The primary result of the action of 4,5,6,7-Tetrahydro-1,3-benzothiazole is the protection of metal surfaces from corrosion. The compound achieves this by forming a protective layer on the metal surface, which prevents the corrosive action of acids .

Action Environment

The efficacy and stability of 4,5,6,7-Tetrahydro-1,3-benzothiazole are influenced by environmental factors. For instance, the compound’s anti-corrosive properties are most effective in an acidic environment . Additionally, the compound should be stored in a dark place under an inert atmosphere to maintain its stability .

properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFVVPBBEDMZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1,3-benzothiazole

Q & A

Q1: What are some of the biological activities reported for compounds containing the 4,5,6,7-Tetrahydro-1,3-benzothiazole scaffold?

A1: Research indicates that compounds incorporating the 4,5,6,7-Tetrahydro-1,3-benzothiazole moiety exhibit various biological activities. Notably, they have shown promising antibacterial activity against gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, as well as gram-positive bacteria like Bacillus subtilis. [, ] Additionally, some derivatives have demonstrated anti-corrosion properties for mild steel in acidic environments. []

Q2: Pramipexole, a drug containing the 4,5,6,7-Tetrahydro-1,3-benzothiazole core, is known to degrade in the presence of certain excipients. Can you elaborate on this interaction and the identified degradation product?

A2: During stability studies of Pramipexole extended-release tablets, a degradation impurity was observed. This degradation product, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, forms through a drug-excipient interaction. The structure of this impurity was confirmed through techniques like high-resolution mass spectrometry, IR, and NMR. []

Q3: How have researchers utilized spectroscopic methods to characterize 4,5,6,7-Tetrahydro-1,3-benzothiazole derivatives?

A3: Spectroscopic techniques play a crucial role in structural elucidation. For instance, researchers utilized FTIR, 1H NMR, and UV-Vis spectroscopy to characterize metal complexes of Schiff bases derived from Pramipexole and different aldehydes. [, ] These techniques provide valuable information about the coordination environment, bonding modes, and electronic properties of the synthesized compounds.

Q4: Have there been any studies exploring the structure-activity relationship (SAR) of 4,5,6,7-Tetrahydro-1,3-benzothiazole derivatives?

A4: While specific SAR studies focusing solely on modifying the 4,5,6,7-Tetrahydro-1,3-benzothiazole core might be limited within the provided literature, researchers have investigated the impact of substitutions on the phenyl ring and the amine nitrogen of Pramipexole analogs. These modifications aim to understand how structural changes influence the biological activity and pharmacological properties of the resulting compounds. [, ]

Q5: Are there any known synthetic routes to access 4,5,6,7-Tetrahydro-1,3-benzothiazole derivatives?

A5: The provided literature highlights a convenient synthesis of 4-aminomethyl-4,5,6,7-tetrahydro-1,3-benzothiazole arginine side-chain mimetics. [] While the specific details are not elaborated upon in the abstract, this suggests the existence of synthetic methodologies to introduce diverse functionalities onto the 4,5,6,7-Tetrahydro-1,3-benzothiazole scaffold. Furthermore, the synthesis of the Pramipexole degradation impurity highlights a potential degradation pathway that could be exploited for synthetic purposes. []

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